4-Acetamidobenzenesulfonamide 4-Acetamidobenzenesulfonamide An anti-bacterial agent that is used topically to treat skin infections and orally for urinary tract infections.
Brand Name: Vulcanchem
CAS No.: 121-61-9
VCID: VC21115205
InChI: InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

4-Acetamidobenzenesulfonamide

CAS No.: 121-61-9

Cat. No.: VC21115205

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamidobenzenesulfonamide - 121-61-9

Specification

CAS No. 121-61-9
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name N-(4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)
Standard InChI Key PKOFBDHYTMYVGJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Melting Point 219.5 °C

Introduction

Chemical Identity and Structure

4-Acetamidobenzenesulfonamide, also known as N-Acetylsulfanilamide, is an organic compound with established pharmaceutical relevance. The compound is characterized by a benzene ring substituted with an acetamido group and a sulfonamide group in para position to each other.

Basic Identification

The compound's chemical identity is well-established in scientific literature with multiple synonyms reflecting its structure and biological activities.

Table 1: Chemical Identification Parameters

ParameterInformation
IUPAC NameN-(4-sulfamoylphenyl)acetamide
CAS Registry Number121-61-9
European Community (EC) Number204-486-7
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24 g/mol
Common SynonymsN-Acetylsulfanilamide, p-Sulfamylacetanilide, Acetylsulfamine, N4-Acetylsulfanilamide

The structure of 4-Acetamidobenzenesulfonamide consists of a para-substituted benzene ring with an acetamido group (-NHCOCH₃) at one position and a sulfonamide group (-SO₂NH₂) at the opposite position. This arrangement gives the molecule its characteristic chemical properties and biological activities.

Physical and Chemical Properties

4-Acetamidobenzenesulfonamide exhibits distinctive physical and chemical properties that influence its applications in pharmaceutical research and clinical settings.

Physical Properties

The compound presents as a white to light beige crystalline solid with specific thermal characteristics.

Table 2: Physical Properties of 4-Acetamidobenzenesulfonamide

PropertyValueReference
Physical StateSolid
AppearanceWhite to off-white or light beige crystalline powder
Melting Point214-217 °C
Boiling Point418.91 °C at 101,325 Pa
Density1.3844-1.414 g/cm³
Refractive Index1.5690 (estimated)

Chemical Properties

Table 3: Chemical Properties of 4-Acetamidobenzenesulfonamide

PropertyValueReference
Water SolubilitySlightly soluble
Solubility in Organic SolventsSlightly soluble in DMSO and methanol
LogP-0.04
pKa9.88±0.12 (Predicted)
Vapor Pressure0 Pa at 25°C
FlammabilityNot classified

The compound's limited water solubility combined with slight solubility in organic solvents like DMSO and methanol makes it a moderately challenging substance for formulation in pharmaceutical applications, often requiring special delivery systems or formulation techniques.

Synthesis and Production Methods

The synthesis of 4-Acetamidobenzenesulfonamide involves specific chemical processes that have been well-documented in the literature.

Laboratory Synthesis Method

In laboratory settings, a more detailed synthesis pathway is typically followed:

The synthesis begins with acetanilide, which undergoes chlorosulfonation to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then converted to the corresponding sulfonamide by reaction with aqueous ammonia . The process involves the following key steps:

  • Protection of the amine group in aniline through acetylation to form acetanilide

  • Chlorosulfonation of acetanilide using chlorosulfonic acid

  • Reaction of the resulting 4-acetamidobenzenesulfonyl chloride with concentrated aqueous ammonia

  • Isolation and purification of the final product

The chlorosulfonation reaction is more complex than it initially appears. The electrophile that first adds to the ring is likely SO₃, forming a sulfonic acid intermediate. The substitution occurs predominantly at the para position due to combined electronic and steric effects. The sulfonic acid is then converted to 4-acetamidobenzenesulfonyl chloride by reaction with excess chlorosulfonic acid .

The reaction with ammonia must be performed immediately after isolating the 4-acetamidosulfonyl chloride to prevent losses due to hydrolysis of the sulfonyl chloride . This step produces the target compound, 4-Acetamidobenzenesulfonamide.

Biological Activity and Pharmacological Properties

4-Acetamidobenzenesulfonamide demonstrates significant biochemical activity, particularly as an enzyme inhibitor.

Enzyme Inhibition

The compound exhibits notable inhibitory activity against multiple carbonic anhydrase isoforms.

Table 4: Carbonic Anhydrase Inhibition Data

Enzyme IsoformInhibition Constant (Ki)Reference
Carbonic Anhydrase II (CAII)246 nM
Carbonic Anhydrase IX (CAIX)135 nM
Carbonic Anhydrase XII (CAXII)49 nM
Mitochondrial Isoenzyme Carbonic Anhydrase VInhibitor (Ki not specified)

This pattern of inhibition against multiple carbonic anhydrase isoforms suggests potential applications in conditions where modulation of these enzymes could be therapeutically beneficial.

Anti-infective Properties

The compound is reported to have potential anti-infective activity . As a structural relative of sulfanilamide, which is a known antibiotic, 4-Acetamidobenzenesulfonamide may exhibit similar mechanisms of action against bacterial pathogens, though possibly with modified potency or spectrum of activity.

Metabolism and Pharmacokinetics

4-Acetamidobenzenesulfonamide plays a significant role as a metabolite in the biotransformation of related compounds.

Metabolic Relationships

The compound serves as a metabolite of two important substances:

  • It is a metabolite of asulam, a herbicide used in agricultural applications

  • It is also a metabolite of sulfanilamide, a sulfonamide antibiotic

Metabolic Pathway

The metabolic formation of 4-Acetamidobenzenesulfonamide from asulam follows a specific pathway:

  • Asulam is first converted to sulfanilamide via intestinal microflora

  • Sulfanilamide then undergoes N4-acetylation in the liver to form 4-Acetamidobenzenesulfonamide

This metabolic relationship highlights the compound's significance in pharmacokinetic studies of sulfonamide antibiotics and related agricultural chemicals.

Applications and Uses

4-Acetamidobenzenesulfonamide has several established and potential applications across different fields.

Pharmaceutical Applications

The compound has been investigated for use in pharmaceutical applications, particularly as:

  • An anti-bacterial agent for topical treatment of skin infections and oral treatment of urinary tract infections

  • A research tool for studying carbonic anhydrase inhibition mechanisms

  • A reference compound for metabolic studies of sulfonamide antibiotics

Research Applications

In research settings, 4-Acetamidobenzenesulfonamide serves multiple purposes:

  • As a reference standard for analytical chemistry

  • As a model compound for studying structure-activity relationships of sulfonamides

  • As a probe for investigating carbonic anhydrase functions in various physiological systems

The compound's well-characterized properties make it valuable for these research applications, providing reliable baseline data for comparative studies.

Analytical Characterization

The analytical profile of 4-Acetamidobenzenesulfonamide includes specific spectroscopic and chromatographic characteristics that enable its identification and quantification.

Spectroscopic Properties

The compound exhibits characteristic spectral features in various analytical techniques:

  • IR spectroscopy shows distinctive bands for the sulfonamide (SO₂NH₂) and acetamide (NHCOCH₃) functional groups

  • NMR spectroscopy reveals specific patterns for the aromatic protons and the methyl group of the acetamide moiety

  • Mass spectrometry produces characteristic fragmentation patterns that aid in identification

These spectroscopic signatures provide reliable means for confirming the compound's identity and purity in analytical settings.

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